![molecular formula C34H43F5O5S B1680187 Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)- CAS No. 151555-47-4](/img/structure/B1680187.png)
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-
Overview
Description
The compound “Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-” is a derivative of the estrane steroid known as estrin . Estrin, also known as estra-1,3,5(10)-triene, is a dehydrogenated estrane with double bonds specifically at the C1, C3, and C5(10) positions .
Molecular Structure Analysis
The molecular structure of estrin, the parent structure of the compound, consists of an estrane steroid core with double bonds at the C1, C3, and C5(10) positions . The compound you mentioned likely has additional functional groups attached to this core structure.Scientific Research Applications
Antiestrogenic Activity
RU 58668 is a pure antiestrogen that downregulates estrogen receptor expression . It displays potent antiproliferative activity in vitro .
Breast Cancer Treatment
RU 58668 has been used in the treatment of breast cancer. It has been shown to cause long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo . A human breast cancer cell line, MCF-7/RU58 R-1, was developed to study the mechanisms behind acquired resistance to RU 58668 .
Nanoparticle Drug Delivery
RU 58668 has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly(ethylene glycol) (PEG) chains . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .
Multiple Myeloma Treatment
In most of multiple myeloma (MM) cells, the “pure” antiestrogen (AE) RU 58668 (RU) induced either a G1-arrest or apoptosis .
Resistance Study
The RU 58,668-resistant cell line MCF-7/RU58 R-1 was developed to study the mechanisms behind acquired resistance to RU 58,668 . The RU58 R-1 cell line was responsive to tamoxifen, but cross-resistant to ICI 182,780 and the estrogen-sensitivity was reduced compared to the parental MCF-7 cell line .
Protein Expression Study
The protein levels of ERα, IGF-I Receptor (IGF-IR) and Bcl-2 were severely reduced when RU58 R-1 cells were cultured with RU 58,668 . The ERα level increased upon withdrawal of RU 58,668 and the ERα protein was destabilized by RU 58,668 in both cell lines .
properties
IUPAC Name |
(8S,9R,11S,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28+,29-,30-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCUWFRXMLQNCS-LFAPAAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43F5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)- | |
CAS RN |
151555-47-4 | |
Record name | (11β,17β)-11-[4-[[5-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]estra-1,3,5(10)-triene-3,17-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151555-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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